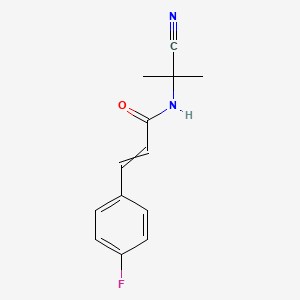
N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide: is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and an enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Incorporation of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the fluorophenyl group to the enamide backbone.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Studied for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers with unique properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The enamide structure allows for conjugation with biological molecules, facilitating its activity.
Comparación Con Compuestos Similares
N-(1-cyano-1-methylethyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(1-cyano-1-methylethyl)-3-(4-bromophenyl)prop-2-enamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness:
- The presence of the fluorophenyl group in N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide can enhance its lipophilicity and binding affinity compared to its chloro- and bromo- counterparts.
- The cyano group provides a unique electrophilic site that can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-13(2,9-15)16-12(17)8-5-10-3-6-11(14)7-4-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIOJIIVEMUQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C=CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
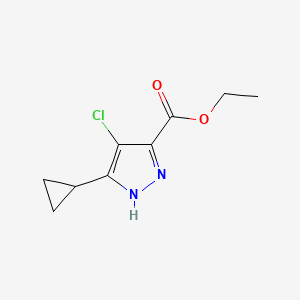
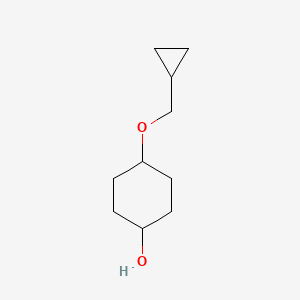
![(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2705082.png)
![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride](/img/structure/B2705085.png)


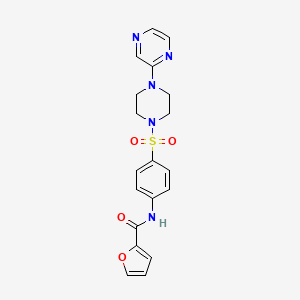
![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)
![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)
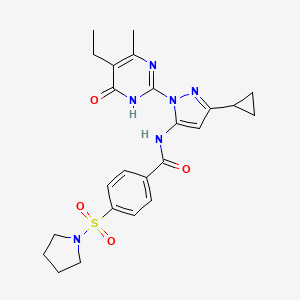
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)
![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)
